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Abstract
Jasmonates (JAs) are a class of lipid-derived phytohormones that are pivotal in regulating a

plant's life cycle, from growth and development to defense against biotic and abiotic stresses.

The perception of the bioactive jasmonate signal, primarily jasmonoyl-L-isoleucine (JA-Ile), and

the subsequent signal transduction cascade are critical for mounting appropriate physiological

responses. This technical guide provides an in-depth examination of the core mechanisms of

jasmonate perception, the identification of its receptor complex, and the experimental

methodologies used to elucidate these processes. A comprehensive overview of the key

protein families involved, including the F-box protein CORONATINE INSENSITIVE 1 (COI1),

the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the MYC transcription factors, is

presented. Detailed protocols for key interaction assays and a summary of quantitative binding

data are included to serve as a valuable resource for researchers in the field.

The Core Jasmonate Signaling Pathway
The central signaling module for jasmonate response is elegantly controlled by a mechanism of

de-repression. In the absence of a stimulus, JAZ proteins bind to and inhibit the activity of

various transcription factors, including MYC2, which are positive regulators of jasmonate-

responsive genes.[1][2] This keeps the pathway in a repressed state.
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Upon biotic or abiotic stress, the biosynthesis of jasmonic acid is induced, which is then

converted to its bioactive form, (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile).[2][3] JA-Ile acts as a

molecular glue, promoting the interaction between the F-box protein COI1 and the JAZ

repressors.[4][5] COI1 is a component of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase

complex, designated as SCFCOI1.[6] The formation of the COI1-JA-Ile-JAZ ternary complex

leads to the polyubiquitination of the JAZ protein, targeting it for degradation by the 26S

proteasome.[1][4] The degradation of JAZ proteins releases the transcription factors, such as

MYC2, allowing them to activate the expression of downstream jasmonate-responsive genes,

leading to various physiological responses.[7]

Recent studies have also identified inositol pentakisphosphate (InsP5) as a critical component

of the jasmonate co-receptor complex, interacting with both COI1 and JAZ to enhance high-

affinity hormone binding.[8][9]
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Caption: The core jasmonate signaling pathway in plants.

Identification of the Jasmonate Receptor
The identification of the jasmonate receptor was a significant breakthrough in plant hormone

biology. It was discovered that neither COI1 nor JAZ proteins alone could bind JA-Ile with high

affinity.[10] Instead, they form a co-receptor complex where JA-Ile acts as a molecular glue,
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stabilizing the interaction between COI1 and the Jasmonate-ZIM domain (Jas) of JAZ proteins.

[4][10] This co-receptor model has been substantiated by structural and pharmacological data.

[8][10]

The key experiments that led to this discovery and are widely used to study protein-protein

interactions in this pathway include:

Yeast Two-Hybrid (Y2H) Assays: This genetic method is used to identify protein-protein

interactions in vivo. It was instrumental in demonstrating the JA-Ile-dependent interaction

between COI1 and JAZ proteins.

Pull-Down Assays: This is an in vitro technique used to confirm direct physical interactions

between proteins. It was used to show that purified COI1 and JAZ proteins interact in the

presence of JA-Ile.

Co-immunoprecipitation (Co-IP): This in vivo technique is used to demonstrate that proteins

interact within the cell. It has been used to confirm the association of COI1 and JAZ proteins

in plant cells.

Quantitative Data on Jasmonate Perception
The binding affinities of the components of the jasmonate co-receptor complex have been

quantified using various biophysical techniques, primarily radioligand binding assays. These

data are crucial for understanding the sensitivity and specificity of the signaling pathway.
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Interacting
Molecules

Ligand Method
Dissociatio
n Constant
(Kd)

Inhibition
Constant
(Ki)

Reference

COI1-ASK1 +

JAZ1

3H-

coronatine

Radioligand

Binding
48 ± 13 nM - [10]

COI1-ASK1 +

JAZ6

3H-

coronatine

Radioligand

Binding
68 ± 15 nM - [10]

COI1-JAZ6

Complex

(3R,7S)-JA-

Ile

Competitive

Binding
- 1.8 µM [10]

COI1-JAZ6

Complex

(3R,7R)-JA-

Ile

Competitive

Binding
- 18 µM [10]

COI1-JAZ3

Complex
Coronatine

Pull-down

Assay
~20 nM - [11]

Detailed Experimental Protocols
Yeast Two-Hybrid (Y2H) Assay
This protocol is adapted for screening and confirming interactions between plant proteins in a

yeast system.

Objective: To determine if two proteins, a "bait" and a "prey," interact in vivo.

Principle: The transcription factor GAL4 is split into two functional domains: a DNA-binding

domain (BD) and an activation domain (AD). The bait protein is fused to the BD, and the prey

protein (or a library of proteins) is fused to the AD. If the bait and prey interact, the BD and AD

are brought into close proximity, reconstituting a functional transcription factor that activates

reporter genes, leading to a detectable phenotype (e.g., growth on selective media).

Materials:

Yeast strains (e.g., AH109, Y2HGold)

Bait and prey vectors (e.g., pGBKT7 and pGADT7)
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Competent yeast cells

cDNA library or prey construct

Yeast transformation kit

Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His, SD/-Trp/-Leu/-His/-Ade)

X-α-Gal for blue/white screening

Procedure:

Bait and Prey Vector Construction:

Clone the coding sequence of the bait protein into the bait vector (e.g., pGBKT7) in-frame

with the GAL4-BD.

Clone the coding sequence of the prey protein or the cDNA library into the prey vector

(e.g., pGADT7) in-frame with the GAL4-AD.

Yeast Transformation:

Transform the bait plasmid into the appropriate yeast strain. Select for transformants on

SD/-Trp plates.

Confirm bait expression and check for auto-activation by plating on SD/-Trp/-His and SD/-

Trp/-His with X-α-Gal. The bait should not activate the reporter genes on its own.

Transform the prey plasmid or cDNA library into a yeast strain of the opposite mating type

or co-transform both bait and prey plasmids into the same yeast strain.

Mating (for library screening):

Grow the bait-containing strain and the library-containing strain separately in appropriate

liquid media.

Mix the two cultures and incubate to allow for mating.
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Plate the mated yeast on selective media (SD/-Trp/-Leu/-His) to select for diploid cells

containing both plasmids and interacting proteins.

Interaction Selection and Verification:

Incubate plates at 30°C for 3-7 days and look for colony growth.

Pick positive colonies and re-streak on higher stringency selective media (e.g., SD/-Trp/-

Leu/-His/-Ade) to confirm the interaction.

Perform a β-galactosidase assay for colorimetric confirmation of reporter gene activation.

Isolate the prey plasmid from positive colonies and sequence the insert to identify the

interacting protein.
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Caption: Workflow for a Yeast Two-Hybrid experiment.

In Vitro Pull-Down Assay
Objective: To confirm a direct physical interaction between two purified proteins.
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Principle: A "bait" protein is tagged (e.g., with GST or His) and immobilized on affinity beads. A

"prey" protein is then incubated with the immobilized bait. If the prey interacts with the bait, it

will be "pulled down" with the beads. The presence of the prey protein is then detected by

western blotting.

Materials:

Expression vectors for tagged bait and prey proteins (e.g., pGEX for GST-tag, pET for His-

tag)

E. coli expression strain (e.g., BL21(DE3))

IPTG for protein expression induction

Affinity beads (e.g., Glutathione-Sepharose for GST-tag, Ni-NTA agarose for His-tag)

Lysis buffer (e.g., PBS with protease inhibitors)

Wash buffer (e.g., PBS with low concentration of non-ionic detergent)

Elution buffer (e.g., containing reduced glutathione for GST-tag, imidazole for His-tag)

SDS-PAGE and western blotting reagents

Antibodies against the prey protein tag or the protein itself

Procedure:

Recombinant Protein Expression and Purification:

Express the GST-tagged bait protein and the prey protein in E. coli.

Lyse the bacterial cells and purify the GST-tagged bait protein using glutathione-

sepharose beads.

Purify the prey protein using an appropriate method.

Binding Reaction:
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Incubate the purified prey protein with the immobilized GST-bait protein on the beads in a

binding buffer for 1-4 hours at 4°C with gentle rotation.

Include a negative control with GST protein alone to check for non-specific binding.

Washing:

Pellet the beads by centrifugation and discard the supernatant.

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

Elution and Detection:

Elute the bound proteins from the beads using elution buffer.

Analyze the eluted proteins by SDS-PAGE and Coomassie blue staining or by western

blotting using an antibody against the prey protein.
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Caption: Workflow for an in vitro Pull-Down Assay.

Co-immunoprecipitation (Co-IP) Assay
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Objective: To demonstrate that two proteins interact in vivo within a plant cell.

Principle: An antibody against a "bait" protein is used to precipitate the bait from a cell lysate. If

a "prey" protein is part of a complex with the bait, it will be co-precipitated. The presence of the

prey in the immunoprecipitated complex is then detected by western blotting.

Materials:

Plant tissue expressing the proteins of interest (e.g., Arabidopsis thaliana seedlings,

Nicotiana benthamiana leaves)

Co-IP lysis buffer (non-denaturing buffer with protease and phosphatase inhibitors)

Antibody specific to the bait protein

Protein A/G agarose or magnetic beads

Wash buffer

Elution buffer or SDS-PAGE loading buffer

SDS-PAGE and western blotting reagents

Antibody against the prey protein

Procedure:

Protein Extraction:

Harvest plant tissue and grind to a fine powder in liquid nitrogen.

Resuspend the powder in ice-cold Co-IP lysis buffer.

Centrifuge to pellet cell debris and collect the supernatant containing the total protein

extract.

Immunoprecipitation:

Pre-clear the lysate by incubating with beads alone to reduce non-specific binding.
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Incubate the pre-cleared lysate with the primary antibody against the bait protein for

several hours to overnight at 4°C.

Add Protein A/G beads and incubate for another 1-4 hours to capture the antibody-protein

complexes.

Washing:

Pellet the beads and discard the supernatant.

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

Elution and Detection:

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

Analyze the eluted proteins by SDS-PAGE and western blotting using an antibody against

the prey protein. An input control (a small fraction of the initial lysate) should be run

alongside the Co-IP sample.

Conclusion and Future Perspectives
The elucidation of the COI1-JAZ co-receptor system has fundamentally advanced our

understanding of jasmonate signaling in plants. This knowledge is not only crucial for basic

plant science but also holds significant potential for applications in agriculture and drug

development. By understanding the molecular details of jasmonate perception, it may be

possible to develop strategies to enhance plant defense against pests and pathogens or to

modulate plant growth and development. Furthermore, the protein-protein interactions within

this pathway represent potential targets for the development of novel small-molecule

modulators. The experimental approaches detailed in this guide provide a robust framework for

the continued investigation of this and other plant signaling pathways. Future research will

likely focus on the diversity of JAZ protein interactions, the role of other signaling molecules in

modulating jasmonate perception, and the translation of this fundamental knowledge into

practical applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chinbullbotany.com [chinbullbotany.com]

2. Next-Generation Yeast Two-Hybrid Screening to Discover Protein–Protein Interactions |
Springer Nature Experiments [experiments.springernature.com]

3. ntrs.nasa.gov [ntrs.nasa.gov]

4. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-
proteomics.com]

5. Measuring protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

6. assaygenie.com [assaygenie.com]

7. academic.oup.com [academic.oup.com]

8. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

9. Tag-Based Pull-Down Assay | Springer Nature Experiments
[experiments.springernature.com]

10. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein
Interactions - PMC [pmc.ncbi.nlm.nih.gov]

11. Top hits in contemporary JAZ: New information on jasmonate signaling - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to Jasmonate Perception and
Receptor Identification in Plants]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15590939#jasmonate-perception-and-receptor-
identification-in-plants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.benchchem.com/product/b15590939?utm_src=pdf-custom-synthesis
https://www.chinbullbotany.com/EN/10.11983/CBB19143
https://experiments.springernature.com/articles/10.1007/978-1-0716-3327-4_19
https://experiments.springernature.com/articles/10.1007/978-1-0716-3327-4_19
https://ntrs.nasa.gov/citations/20040088264
https://www.creative-proteomics.com/resource/protocols-for-the-yeast-two-hybrid-system-for-detecting-interacting-proteins.htm
https://www.creative-proteomics.com/resource/protocols-for-the-yeast-two-hybrid-system-for-detecting-interacting-proteins.htm
https://pubmed.ncbi.nlm.nih.gov/9519305/
https://www.assaygenie.com/co-immunoprecipitation-co-ip-protocol
https://academic.oup.com/jxb/article/73/12/3866/6565416
https://proteome.wayne.edu/Update.html
https://experiments.springernature.com/articles/10.1007/978-1-0716-1835-6_11
https://experiments.springernature.com/articles/10.1007/978-1-0716-1835-6_11
https://pmc.ncbi.nlm.nih.gov/articles/PMC7122120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7122120/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3271379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3271379/
https://www.benchchem.com/product/b15590939#jasmonate-perception-and-receptor-identification-in-plants
https://www.benchchem.com/product/b15590939#jasmonate-perception-and-receptor-identification-in-plants
https://www.benchchem.com/product/b15590939#jasmonate-perception-and-receptor-identification-in-plants
https://www.benchchem.com/product/b15590939#jasmonate-perception-and-receptor-identification-in-plants
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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